
D-Norpropoxyphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Norpropoxyphene involves several steps, starting from the precursor dextropropoxyphene. The synthetic route typically includes the hydrolysis of dextropropoxyphene to form Norpropoxyphene. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Norpropoxyphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Pharmacological Applications
1. Analgesic Properties
D-Norpropoxyphene exhibits analgesic effects, functioning as a weak μ-opioid receptor agonist. Studies have demonstrated its efficacy in pain models, such as the rat tail heat test and guinea pig ileum tests, showcasing its potential as an analgesic agent. However, it has been noted that this compound shows less opioid activity compared to its parent compound, propoxyphene .
2. Cardiovascular Safety Assessment
Research has focused on the cardiovascular implications of this compound. A study analyzed the drug's pharmacokinetics in patients with liver dysfunction, finding that the ratio of this compound to propoxyphene can indicate hepatic function status . This application is crucial for assessing the safety of opioid prescriptions in patients with compromised liver function.
Toxicological Applications
1. Forensic Toxicology
this compound is utilized in forensic toxicology to analyze opioid involvement in fatal incidents. Liquid chromatography-high-resolution mass spectrometry methods have been developed for quantifying this compound alongside other opioids in biological samples, aiding in legal investigations .
2. Drug Metabolism Studies
The compound is significant in studying drug metabolism and pharmacokinetics. Research has shown that this compound can be measured in plasma and breast milk, providing insights into maternal health and drug safety during pregnancy and lactation .
Case Study 1: Cardiovascular Effects
A retrospective cohort study assessed the risk of out-of-hospital death associated with propoxyphene use, highlighting that while current users had no increased risk for sudden cardiac death compared to non-users, there was an increased risk for medication toxicity deaths . This underscores the importance of monitoring this compound levels to prevent adverse cardiovascular events.
Case Study 2: Hepatic Function Assessment
In a study involving patients with cirrhosis, researchers administered D-propoxyphene and measured this compound levels to evaluate liver function. The findings indicated that lower AUC ratios of this compound to D-propoxyphene correlated with increased severity of liver dysfunction . This application demonstrates the compound's utility in clinical settings for assessing liver health.
Table 1: Pharmacological Effects of this compound
Study | Model | Effect Observed | Reference |
---|---|---|---|
Feliu et al. | Rat tail heat test | Analgesic activity | |
Fernández et al. | Human plasma | Cardiovascular safety assessment | |
PubMed Study | Guinea pig ileum | Opioid activity |
Table 2: Toxicological Applications
作用机制
Norpropoxyphene exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an antagonist at these receptors, which can influence pain perception and other physiological processes. The molecular targets and pathways involved include the mu-opioid receptor and associated signaling pathways .
相似化合物的比较
Norpropoxyphene is similar to other opioid metabolites, such as:
Dextropropoxyphene: The parent compound from which Norpropoxyphene is derived.
Methadone: Another opioid analgesic with similar pharmacological properties.
Buprenorphine: A partial opioid agonist used in pain management and addiction treatment.
Compared to these compounds, Norpropoxyphene is unique in its specific metabolic pathway and its role as a metabolite rather than a primary therapeutic agent .
常见问题
Basic Research Questions
Q. What are the key physicochemical properties of D-Norpropoxyphene critical for pharmacological studies, and how should researchers validate them experimentally?
- Methodological Answer : Begin with computational tools (e.g., ChemDraw for structure visualization) and literature reviews to identify baseline properties like solubility, pKa, and logP. Validate experimentally using high-performance liquid chromatography (HPLC) for purity (>95%, as per analytical standards) and spectroscopic techniques (NMR, mass spectrometry) for structural confirmation. Stability studies under varying pH and temperature conditions are essential to ensure reproducibility in biological assays .
Q. How should researchers prepare and standardize this compound solutions for in vitro experiments to ensure stability and reproducibility?
- Methodological Answer : Dissolve this compound maleate in ND-96 solution or equivalent physiological buffers, using sequential solvent addition with vortexing or sonication to achieve clarity. Avoid aqueous solutions prone to hydrolysis; instead, use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffer. Validate stability via UV-Vis spectrophotometry over 24–72 hours and document storage conditions (e.g., 5°C for short-term use) .
Advanced Research Questions
Q. What experimental models are most suitable for investigating this compound’s cardiotoxic mechanisms, particularly its effects on ion channel gating and selectivity?
- Methodological Answer : Use patch-clamp electrophysiology to study voltage-gated sodium (NaV) and potassium (KV) channels in cardiomyocytes or heterologous expression systems (e.g., HEK293 cells). Apply Boltzmann equation analysis to quantify half-activation potentials (V1/2) and slope factors (k) under varying concentrations of this compound. Complement with Langendorff-perfused heart models to assess arrhythmogenic effects in intact tissue .
Q. How can researchers resolve contradictions in reported data on this compound’s metabolic pathways and cytochrome P450 (CYP) interactions?
- Methodological Answer : Conduct comparative in vitro metabolism studies using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with LC-MS/MS quantification. Control for interspecies variability by parallel experiments in rodent models. Apply kinetic analyses (e.g., Michaelis-Menten parameters) to identify dominant metabolic pathways and validate findings against clinical pharmacokinetic data .
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions on this compound’s neurotoxic vs. cardioprotective dual effects?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of mechanistic studies. For translational research, apply PICO (Population: cardiomyocytes; Intervention: this compound exposure; Comparison: propoxyphene/metabolites; Outcome: ion channel dysfunction) to structure comparative analyses. Prioritize gaps in existing toxicokinetic models, such as age-dependent susceptibility or drug-drug interactions .
Q. How should researchers design dose-response studies to differentiate this compound’s therapeutic vs. toxic thresholds in preclinical models?
- Methodological Answer : Employ a tiered approach:
- In vitro : Determine IC50 values for ion channel inhibition using Hill plot analysis.
- In vivo : Use rodent models to establish LD50 and NOAEL (No Observed Adverse Effect Level) with ECG monitoring for QT prolongation.
- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human-relevant thresholds, accounting for metabolite accumulation .
Q. Contradiction and Reproducibility
Q. What strategies mitigate variability in this compound’s reported potency across electrophysiological studies? **
- Methodological Answer : Standardize experimental conditions:
- Use consistent buffer compositions (e.g., ND-96 for ion channel assays).
- Control temperature (e.g., 25°C vs. 37°C) and voltage protocols.
- Validate compound purity via COA (Certificate of Analysis) and batch-to-batch comparisons.
- Publish raw data (e.g., I-V curves) to enable meta-analyses .
Q. How can researchers address the lack of child-specific toxicological data for this compound exposure?
- Methodological Answer : Perform supplemental literature searches on propoxyphene-class compounds (e.g., organophosphates) using child-health-specific terms (e.g., “developmental cardiotoxicity”). Use in silico tools (QSAR models) to predict age-dependent pharmacokinetics, followed by validation in juvenile animal models. Advocate for ethical inclusion of pediatric data in regulatory submissions .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines govern this compound research involving human-derived cardiomyocytes or tissues?
- Methodological Answer : Obtain IRB approval for human tissue use, ensuring donor consent and anonymization. For induced pluripotent stem cell (iPSC)-derived cardiomyocytes, adhere to ISSCR guidelines. Disclose conflicts of interest, particularly if using proprietary compounds or industry-funded reagents .
Q. How should researchers structure a literature review to identify underexplored mechanisms of this compound toxicity?
- Methodological Answer : Use systematic review protocols (PRISMA) with keywords like “this compound + cardiotoxicity + metabolite” across PubMed, SciFinder, and EMBASE. Critically evaluate contradictory findings (e.g., species-specific responses) and prioritize mechanistic studies over descriptive case reports. Annotate gaps using tools like SWOT analysis .
属性
CAS 编号 |
32501-12-5 |
---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3/t17-,21+/m1/s1 |
InChI 键 |
IKACRWYHQXOSGM-UTKZUKDTSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |
手性 SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC |
规范 SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |
同义词 |
nordextropropoxyphene norpropoxyphene norpropoxyphene citrate, (S-(R*,S*))-isomer norpropoxyphene maleate (1:1) norpropoxyphene maleate, (S-(R*,S*))-isomer norpropoxyphene, (S-(R*,S*))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。